molecular formula C14H19BrO2S B428906 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide

1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide

Cat. No.: B428906
M. Wt: 331.27g/mol
InChI Key: IZMOMVHASBKFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a bromine atom, an ethyl group, multiple methyl groups, and a prop-1-ynyl group attached to a thiatricycloheptane core. The presence of sulfur in the tricyclic ring system and the bromine atom contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. The synthetic route typically starts with the construction of the thiatricycloheptane core through cyclization reactions. Subsequent steps involve the introduction of the bromine atom, ethyl group, methyl groups, and prop-1-ynyl group through a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds.

    Oxidation Reactions: The sulfur atom in the tricyclic ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the alkyne group. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways by forming covalent or non-covalent interactions with target molecules.

Comparison with Similar Compounds

1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[2.2.1.0~2,6~]heptane 3,3-dioxide can be compared with other similar compounds, such as:

    1-Bromo-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide: Lacks the ethyl and prop-1-ynyl groups, resulting in different reactivity and applications.

    1-Bromo-7-ethyl-2,4,6-trimethyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide:

    1-Bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3lambda6-thiatricyclo[2.2.1.02,6]heptane: Lacks the dioxide functionality, leading to different oxidation states and reactivity.

These comparisons highlight the uniqueness of 1-bromo-7-ethyl-2,4,6-trimethyl-5-(1-propynyl)-3-thiatricyclo[221

Properties

Molecular Formula

C14H19BrO2S

Molecular Weight

331.27g/mol

IUPAC Name

1-bromo-7-ethyl-2,4,6-trimethyl-5-prop-1-ynyl-3位6-thiatricyclo[2.2.1.02,6]heptane 3,3-dioxide

InChI

InChI=1S/C14H19BrO2S/c1-6-8-10-11(3)9(7-2)14(15)12(10,4)13(14,5)18(11,16)17/h9-10H,7H2,1-5H3

InChI Key

IZMOMVHASBKFLY-UHFFFAOYSA-N

SMILES

CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C

Canonical SMILES

CCC1C2(C(C3(C1(C3(S2(=O)=O)C)Br)C)C#CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.